Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
Overview
Description
“Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate” is also known as LSD1 Inhibitor III, CBB1007 . It is a small molecule/inhibitor primarily used for cell structure applications . It controls the biological activity of LSD1 .
Molecular Structure Analysis
The empirical formula of this compound is C27H34N8O4 . It has a molecular weight of 876.68 . The exact structure would require a detailed analysis using techniques such as X-ray crystallography or NMR spectroscopy, which is beyond my current capabilities.Physical And Chemical Properties Analysis
This compound is a solid substance . It is white in color and has a solubility of 50 mg/mL in DMSO . It should be stored at a temperature of -20°C .Scientific Research Applications
Crystallographic Studies : An X-ray crystallographic study of related triazenes including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate revealed unique conformations, such as the unusual pseudo-boat conformation in the piperazine ring, which can inform the structural analysis of similar compounds (Little, Jenkins, & Vaughan, 2008).
Antibacterial and Biofilm Inhibition : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies and biofilm inhibition activities, indicating potential applications in tackling bacterial infections (Mekky & Sanad, 2020).
Anthelmintic Activity : Certain methyl piperazine derivatives were found to be effective in the elimination of tapeworms and other parasites, highlighting their potential as anthelmintic agents (Dubey et al., 1985).
Antihelminthic Properties : Piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids showed high antiparasitic activity, particularly against Trichinella spiralis, indicating their potential in treating parasitic infections (Mavrova et al., 2006).
Antivirus Activity : Diketopiperazine derivatives from marine-derived actinomycete showed modest antivirus activity against influenza A (H1N1) virus, suggesting their potential application in antiviral therapies (Wang et al., 2013).
Antimicrobial and Antiviral Activities : Various piperazine derivatives demonstrated significant antimicrobial and antiviral activities, offering potential applications in combating infectious diseases (Xia, 2015).
Effects on Energy Metabolism of Parasites : Methyl piperazine derivatives impacted the energy metabolism of certain parasites, indicating potential use in parasitic disease treatments (Srivastava et al., 1989).
Binding Characteristics and Drug Mechanisms : The binding characteristics of piperazine derivatives to proteins such as bovine serum albumin were investigated to understand the pharmacokinetic mechanism of these drugs (Karthikeyan et al., 2015).
properties
IUPAC Name |
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRETRIDAQSEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501104834 | |
Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate | |
CAS RN |
1379573-92-8 | |
Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379573-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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